Product packaging for p-(p-Anilinoanilino)phenol(Cat. No.:CAS No. 101-74-6)

p-(p-Anilinoanilino)phenol

Cat. No.: B090232
CAS No.: 101-74-6
M. Wt: 276.3 g/mol
InChI Key: JWKZWDVKRDSMLD-UHFFFAOYSA-N
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Description

Significance of Anilino-Phenol Architectures in Organic and Materials Chemistry

Anilino-phenol architectures are key structural motifs in a variety of organic and materials chemistry applications. These structures, characterized by the presence of both an amine and a hydroxyl group attached to aromatic rings, offer a unique combination of functionalities. This duality allows them to participate in a wide range of chemical reactions and to exhibit diverse properties, making them valuable building blocks for more complex molecules and materials.

In organic synthesis, the amino and hydroxyl groups can be selectively functionalized, providing a versatile platform for creating a wide array of derivatives. nih.govmit.edu For instance, the nitrogen atom can undergo N-arylation reactions, while the oxygen atom can participate in O-arylation, leading to the formation of diaryl ethers and diarylamines, respectively. nih.govmit.edu These reactions are often catalyzed by transition metals like palladium and copper, and the ability to control the selectivity between N- and O-arylation is a significant area of research. nih.govmit.edu

The applications of anilino-phenol derivatives are extensive. They are used in the synthesis of pharmaceuticals, dyes, and polymers. nih.govkajay-remedies.com For example, para-aminophenol is a crucial precursor in the production of the widely used analgesic, paracetamol. nih.govsci-hub.se In the realm of materials science, these architectures are integral to the development of high-performance polymers, such as polyimides, which are known for their thermal stability and mechanical strength. mit.edu Furthermore, the antioxidant properties of phenolic compounds make them useful in various applications, including the development of materials with enhanced stability. nih.gov The presence of both hydrogen-bond donor (N-H and O-H) and acceptor (N and O) sites also influences the intermolecular interactions, which can be crucial for the design of functional materials. chemrxiv.org

Historical Context of Oligoaniline and Phenolic Compound Research

The study of oligoanilines and phenolic compounds has a rich history that predates our modern understanding of their conductive and material properties. The origins of polyaniline research can be traced back to the 19th century, with the first report of aniline (B41778) oxidation by F. Ferdinand Runge in 1834. fupress.netresearchgate.net Early investigations were primarily focused on the colorful dyes that could be produced from aniline, such as "aniline black." fupress.net It wasn't until the 1960s that the conductive nature of these materials was discovered, opening up a new era of research into conjugated polymers. fupress.net

Similarly, phenolic compounds have been known and utilized for a long time. The development of synthetic methods for para-aminophenols, for instance, dates back to the work of Eugen Bamberger, who discovered the rearrangement of N-arylhydroxylamines. nih.gov This reaction, known as the Bamberger rearrangement, provided a practical route to these important compounds. researchgate.net

The synthesis of linear oligoaniline derivatives, which can be considered as well-defined segments of polyaniline, has also been a subject of investigation. Researchers have developed methods for their preparation to serve as model compounds for studying the properties of the polymer. oup.com These studies have provided valuable insights into the structure-property relationships of oligoanilines.

Defining the Academic Research Scope for p-(p-Anilinoanilino)phenol

The academic research scope for this compound is multifaceted, touching upon its synthesis, properties, and potential applications. As a specific oligoaniline derivative with a terminal phenolic group, it combines the characteristics of both oligoanilines and phenols.

A key area of research is its synthesis. One documented method involves the reaction of aromatic amines and phenols using titanium alkoxides as condensing agents. oup.com This approach allows for the preparation of linear oligoaniline derivatives under relatively mild conditions. oup.com

Another significant aspect of research is the characterization of its properties. This includes spectroscopic analysis and the study of its melting point. For example, this compound has been characterized by its melting point of 253-256 °C. oup.com Its potential as a precursor for larger oligoanilines and polymers is also an area of interest. oup.com

Furthermore, research extends to its interactions with other materials. For instance, studies have shown that 4-anilinoaniline can form intercalation compounds with materials like VOPO4·2H2O, suggesting that this compound could exhibit similar reactivity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N2O B090232 p-(p-Anilinoanilino)phenol CAS No. 101-74-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101-74-6

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

4-(4-anilinoanilino)phenol

InChI

InChI=1S/C18H16N2O/c21-18-12-10-17(11-13-18)20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19-21H

InChI Key

JWKZWDVKRDSMLD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)O

Other CAS No.

101-74-6

Origin of Product

United States

Synthetic Methodologies for P P Anilinoanilino Phenol and Its Analogues

Condensation Reactions in the Preparation of Oligoanilines

Condensation reactions represent a classical approach to forming the amine linkages in oligoanilines. These methods typically involve the reaction between an aromatic amine and a phenol (B47542) or a quinone-containing starting material to build the oligomeric chain.

Titanium Alkoxide-Mediated Dehydration Condensation for Linear Oligoaniline Derivatives

A notable method for the synthesis of linear oligoaniline derivatives involves the use of titanium alkoxides as condensing agents. patentdigest.orgoup.com This approach facilitates the dehydration condensation reaction between aromatic amines and phenols under relatively mild conditions, typically in a solvent like benzene (B151609) or toluene (B28343) at atmospheric pressure. oup.com The use of titanium alkoxides avoids the harsh conditions required in some other condensation methods, such as high temperatures in an autoclave. oup.com

Research has shown that titanium alkoxide aryloxides exhibit higher dehydration condensation activity compared to standard titanium alkoxides like titanium tetrabutoxide (TBT) or titanium tetraisopropoxide (TPT). patentdigest.orgoup.com For instance, N-phenyltetraaniline has been synthesized by reacting p-anilinoaniline with p-(p-anilinoanilino)phenol using TPT as the condensing agent. oup.com This demonstrates the utility of this method for elongating oligoaniline chains. The resulting oligoanilines are often obtained as crystalline solids. oup.com Other methods for preparing oligoanilines include Ullmann couplings and adaptations of the Willstätter-Moore approach. google.com

Table 1: Examples of Titanium Alkoxide-Mediated Synthesis of Oligoanilines

Reactants Condensing Agent Product Yield Reference
p-Phenylenediamine, p-Anilinophenol Titanium Tetraisopropoxide (TPT) N-Phenyltetraaniline 43.9% oup.com
p-Anilinoaniline, this compound Titanium Tetraisopropoxide (TPT) N-Phenyltetraaniline 29.4% oup.com
p-Anilinoaniline, 4,4'-Dihydroxydiphenylamine Titanium Tetraisopropoxide (TPT) N-p-Aminophenylpentaaniline 34.5% oup.com

Exploration of Alternative Condensing Agents for Enhanced Yield and Selectivity

While titanium alkoxides are effective, research has explored other condensing and coupling methods to improve the synthesis of oligoanilines. Palladium-catalyzed amination, for example, has emerged as a powerful and versatile tool for constructing the aryl-nitrogen bonds in these structures. benicewiczgroup.comacs.orgmit.edu This method offers high efficiency and a broad substrate scope, allowing for the synthesis of well-defined, monodisperse oligoanilines of controlled length. acs.org By using an orthogonal protective group strategy, the course of the reactions can be precisely controlled, and the resulting precursors exhibit excellent solubility in common organic solvents. acs.orgmit.edu

Oxidative coupling is another significant strategy for oligoaniline synthesis. dtic.mil This can be achieved using chemical oxidants like ammonium (B1175870) persulfate or ferric chloride in an acidic medium. dtic.milgoogle.com A general method for synthesizing parent aniline (B41778) oligomers, such as the tetramer and "16-mer," in aqueous solution has been developed using this approach. dtic.mil More recently, a catalyst-free method using hydrogen peroxide (H₂O₂) as a mild oxidant in a high-ionic-strength aqueous system has been reported for the synthesis of oligoanilines and polyaniline nanofibers. researchgate.net Enzymatic synthesis has also been explored as a green alternative, offering regio- and stereoselective polymerization under mild conditions, though it has limitations regarding enzyme stability and cost. acs.org

Amination Strategies for Phenolic and Halogenated Precursors

Direct amination of precursor molecules, such as phenols and aryl halides, provides a more direct route to aniline derivatives, bypassing some of the steps required in traditional condensation methods. These strategies often rely on modern catalytic systems and advanced organic reactions.

Oxidative Amination of Phenols utilizing Metal-Catalyzed Systems

Oxidative amination of phenols is a powerful method for directly forming C-N bonds. acs.orgnih.gov This approach is challenging because both phenols and anilines are susceptible to oxidation, making selective cross-coupling difficult. acs.org To address this, metal-catalyzed systems have been developed. For example, iron- and manganese-based catalysts, such as M[TPP]Cl (where M is Fe or Mn), have been shown to efficiently catalyze the para-selective oxidative amination of phenols with primary or secondary anilines. acs.org This reaction can lead to various products, including benzoquinone anils or N,O-biaryl compounds, depending on the substituents on the phenol. acs.org

Another sustainable approach involves the use of molecular oxygen (O₂) as the oxidant in a metal-free system. nih.gov A method for the direct dehydrogenative coupling of unprotected phenols with cyclic anilines has been developed, relying on the organic activation of O₂. nih.gov This provides an atom-economical route to aminophenols without the need for metal catalysts or halogenated substrates. nih.gov

Table 2: Metal-Catalyzed Oxidative Amination of Phenols

Phenol Substrate Amine Substrate Catalyst Product Type Reference
(4-R)phenols (R=H) Primary/Secondary Anilines Fe[TPP]Cl or Mn[TPP]Cl Benzoquinone anils acs.org
(4-R)phenols (R=Alkyl) Primary/Secondary Anilines Fe[TPP]Cl or Mn[TPP]Cl N,O-biaryl compounds acs.org
Unprotected Phenols Cyclic Anilines None (O₂-mediated) Aminophenols nih.gov

Nucleophilic Aromatic Substitution (SNAr) Approaches for Aryl Amines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl compounds, particularly for forming aryl amines from halogenated precursors. fishersci.co.uk The classic SNAr mechanism is a two-step addition-elimination process. pressbooks.pub For the reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (typically a halide). pressbooks.pubresearchgate.net These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. pressbooks.pubrsc.org The reaction is typically carried out in polar solvents with a base. fishersci.co.uk

While the requirement for strong electron-withdrawing groups can be a limitation, recent advancements have expanded the scope of SNAr. A "directed SNAr" (dSNAr) reaction has been discovered where an ortho-iodobenzamide can react with an amine in the presence of pyridine (B92270) without the need for a strong electron-withdrawing group on the arene. rsc.org This reaction proceeds with high ortho-selectivity, even on polyhalogenated arenes. rsc.org For aryl halides without activating groups, substitution can sometimes be forced under harsh conditions (high temperature and pressure) via an elimination-addition mechanism involving a benzyne (B1209423) intermediate. pressbooks.pub

Direct One-Pot Synthesis of Anilines from Phenols via ipso-Oxidative Aromatic Substitution

The direct conversion of phenols to anilines is a highly desirable transformation, as phenols are abundant and readily available feedstocks. rsc.org Several one-pot methods have been developed to achieve this. One innovative approach is the ipso-oxidative aromatic substitution (iSOAr) process. rsc.orgrsc.org This metal-free, one-pot synthesis allows for the conversion of phenols into anilines in good yields under mild conditions. rsc.orgrsc.org

Another effective one-pot strategy for converting phenols to anilines is through a tandem alkylation-Smiles rearrangement-hydrolysis sequence. nih.govresearchgate.netacs.org In this method, the phenol is first reacted with a reagent like 2-bromo-2-methylpropionamide. nih.govacs.org This is followed by an intramolecular nucleophilic aromatic substitution (the Smiles rearrangement) and subsequent hydrolysis to yield the aniline. researchgate.netacs.org This process has been shown to be convenient, safe, and scalable for the preparation of various anilines, particularly from phenols bearing electron-withdrawing groups which accelerate the Smiles rearrangement. nih.govacs.org

Synthesis of Functionalized Derivatives and Related Precursors

The synthesis of functionalized derivatives of this compound and its precursors involves intricate strategies to selectively introduce substituents onto the phenolic and anilino rings. These modifications are crucial for tuning the molecule's properties for specific applications.

Strategic Introduction of Substituents on the Phenolic and Anilino Moieties

The targeted functionalization of the phenolic and anilino components of this compound is essential for creating a diverse range of derivatives with tailored electronic and steric properties. Researchers employ various methods to achieve regioselective substitution, thereby enhancing the molecule's utility.

A primary strategy involves the direct C-H functionalization of phenol and aniline precursors. This modern approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route. For instance, transition metal-catalyzed reactions have been developed for the site-selective modification of phenols. mdpi.com A notable example is the ruthenium-catalyzed ortho C-H borylation of aryl diphenylphosphinites, where a removable phosphorus-based directing group ensures high regioselectivity. rsc.org The resulting o-borylphenols are versatile intermediates that can be converted into a wide array of functional groups. rsc.org Similarly, copper-catalyzed methods allow for the C2-site selective amination of p-aminophenol derivatives using arylamines, with air serving as a green oxidant. mdpi.com

Another powerful technique is the introduction of nitrile groups (cyanation) onto phenol derivatives, which can be achieved using reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) mediated by a Lewis acid such as BF3·OEt2. researchgate.net This reaction proceeds with high regioselectivity to produce valuable aromatic nitrile products. researchgate.net

Furthermore, functional groups can be introduced by modifying precursors. A versatile pathway for producing alkyl phenols and anilines involves the selective hydrodeoxygenation of various hydroxy-, amino-, and nitro-acetophenone derivatives using a bimetallic iron-ruthenium nanoparticle catalyst. rsc.org This method is highly selective, avoiding the hydrogenation of the aromatic ring while deoxygenating the side-chain. rsc.org

The table below summarizes various strategic functionalization methods applicable to the phenolic and anilino moieties.

Functionalization Strategy Reagents/Catalyst Target Moiety Introduced Group Key Feature
C-H Borylation rsc.org[RuCl2(p-cymene)]2, HBpinPhenolico-Boryl (-Bpin)High ortho-selectivity via a removable directing group.
C-H Amination mdpi.comCopper catalyst, AirPhenolicAmino (-NHR)Site-selective amination using air as the terminal oxidant.
C-H Cyanation researchgate.netNCTS, BF3·OEt2PhenolicCyano (-CN)Direct and practical access to aromatic nitriles.
Hydrodeoxygenation rsc.orgFe25Ru75@SILP catalystPhenolic/AnilinoAlkylSelective deoxygenation of side-chains without ring hydrogenation.
Diazonium Salt Coupling mdpi.comDiazonium salt, Basic solutionPhenolicSulfonamideElectrophilic substitution on the activated phenol ring.

Development of Monomers for Controlled Polymerization Applications

The structure of this compound, containing both a phenol and a secondary amine, makes it a prime candidate for use as a monomer in the synthesis of advanced polymers. The development of such monomers is pivotal for creating materials with specific thermal, mechanical, and electronic properties.

One significant application is in the formation of polybenzoxazines, a class of high-performance phenolic resins. cnrs.fr Benzoxazine (B1645224) monomers are typically synthesized from a phenol, a primary amine, and formaldehyde (B43269). cnrs.fr The wide variety of available phenols and amines allows for tremendous molecular design flexibility. cnrs.fr An analogue of this compound could be used to create a benzoxazine monomer, which then undergoes thermally induced ring-opening polymerization to form a cross-linked polybenzoxazine. cnrs.fr This process is advantageous as it involves no by-products, leading to excellent dimensional stability in the final thermoset. cnrs.fr

Another advanced approach is to utilize derivatives of this compound in controlled polymerization techniques like Ring-Opening Metathesis Polymerization (ROMP). bu.edu.eg This method is a powerful tool for producing well-defined polymers with customizable sizes and functionalities. bu.edu.eg A precursor derived from this compound could be converted into a strained cyclic olefin monomer, such as a paracyclophanediene derivative. bu.edu.eg Polymerization using a Grubbs catalyst would then yield a soluble and well-defined polymer, such as a poly(p-phenylene vinylene) (PPV) derivative, with a narrow molecular weight distribution. bu.edu.eg

The use of phenolic compounds as monomers is a growing field, driven by the need for sustainable alternatives to petroleum-based chemicals. rsc.org Phenolic monomers, whether modified or unmodified, can be sourced from renewable resources and used to create a variety of polymers. rsc.org

The table below outlines potential pathways for developing monomers from this compound for polymerization.

Polymerization Type Monomer Synthesis Strategy Resulting Polymer Key Features
Polybenzoxazine Formation cnrs.frReaction of the phenol and amine moieties with formaldehyde to form a benzoxazine ring.PolybenzoxazineHigh thermal stability, no polymerization by-products, molecular design flexibility.
Ring-Opening Metathesis Polymerization (ROMP) bu.edu.egMulti-step synthesis to create a strained paracyclophanediene monomer.Poly(p-phenylene vinylene) derivativeControlled molecular weight, low dispersity, excellent solubility.
Molecularly Imprinted Polymers (MIPs) d-nb.infoUse as a template molecule with a functional monomer (e.g., styrene) and a cross-linker.Molecularly Imprinted PolymerCreates specific recognition sites for the template molecule, enabling selective extraction.

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into the synthesis of this compound and its derivatives is crucial for minimizing environmental impact and improving process efficiency. These principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. mdpi.comacs.org

A key tenet of green chemistry is the use of catalytic reagents over stoichiometric ones. acs.org Catalysts offer higher selectivity and reduce the amount of waste generated. For example, the synthesis of phenol and aniline precursors can be achieved using highly active and selective bimetallic nanoparticle catalysts, which can be operated under continuous flow conditions for increased efficiency. rsc.org

The choice of solvent is another critical factor, as solvents can account for a significant portion of the mass and environmental impact of a chemical process. acs.org Green chemistry encourages the use of safer solvents, such as water, or biodegradable alternatives to hazardous chlorinated solvents. nih.gov The use of supercritical carbon dioxide (scCO2) is an innovative approach, as it is non-toxic, non-flammable, and readily available, offering a greener medium for reactions and extractions. mdpi.com

Energy efficiency is also a primary concern. Microwave-assisted synthesis has emerged as a green heating method that is often faster, more efficient, and cleaner than conventional heating. nih.gov This technique can reduce reaction times from hours to minutes and minimize waste and the use of chemicals. mdpi.com

The principles of green chemistry applicable to the synthesis of this compound are summarized below.

Green Chemistry Principle Application in Synthesis Benefit
Catalysis rsc.orgacs.orgEmploying reusable catalysts like bimetallic nanoparticles instead of stoichiometric reagents.Reduces waste, increases atom economy, allows for milder reaction conditions.
Safer Solvents acs.orgnih.govReplacing volatile organic solvents (e.g., benzene) with water, ionic liquids, or supercritical CO2. mdpi.comReduces toxicity and environmental pollution; improves process safety.
Energy Efficiency mdpi.comnih.govUsing microwave irradiation as a heating source.Accelerates reaction rates, reduces energy consumption, and often improves yields.
Reduction of Derivatives acs.orgUtilizing enzymatic or chemo-selective catalysts to avoid the use of protecting groups.Simplifies synthetic routes, reduces material usage, and minimizes waste generation.
Designing for Degradation rsc.orgIncorporating structural features that allow the final product to be biodegradable.Reduces persistence in the environment after use.

Electrochemical Characterization and Redox Properties of P P Anilinoanilino Phenol and Polyaniline Analogues

Fundamental Electrochemical Behavior

The fundamental electrochemical behavior of p-(p-Anilinoanilino)phenol is governed by the electron transfer processes of its aniline (B41778) and phenol (B47542) moieties. Techniques like cyclic voltammetry are crucial for probing these properties.

Investigation of Redox Potentials and Electron Transfer Processes via Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to study the redox behavior of electroactive species. For aniline oligomers, CV reveals distinct oxidation and reduction peaks corresponding to the transitions between different oxidation states. The electrochemical polymerization of aniline itself involves the oxidation of the monomer to a radical cation, which then polymerizes to form oligomers and eventually the polymer. psu.edu

The electrochemical behavior of aniline oligomers is influenced by their chain length and structure. For instance, studies on amino-terminated aniline trimers show two reversible redox waves in acidic acetonitrile (B52724) solutions. ysu.am The first oxidation potential for a model diimide compound derived from an aniline trimer was observed near 600 mV. ysu.am In another study, it was noted that aniline dimers are oxidized at approximately +0.40 V vs. SCE, while trimers are oxidized at a lower potential of +0.20 V vs. SCE. srce.hr This suggests that as the conjugation length increases, the energy required for oxidation decreases.

The phenol group in this compound also contributes to its electrochemical signature. The cyclic voltammetry of phenol in a neutral phosphate (B84403) buffer shows a single-step oxidation at about +0.71 V. uc.pt The oxidation of p-aminophenol, a related compound with both amine and hydroxyl groups, is a two-step, one-electron transfer process where the amino group is oxidized before the hydroxyl group, ultimately forming a quinonimine product. ustc.edu.cn This indicates that the aniline portion of this compound is likely to be more readily oxidized than the phenol portion. The electrochemical oxidation of phenols can lead to the formation of polymeric films on the electrode surface, a phenomenon known as passivation or fouling. uc.pt

Table 1: Redox Potentials of Related Aniline and Phenol Compounds This table presents experimentally determined redox potentials for compounds structurally related to this compound. The specific values can vary based on experimental conditions such as solvent, electrolyte, pH, and electrode material.

CompoundOxidation Potential (Ep,a) vs. Reference ElectrodeExperimental ConditionsSource
Aniline Trimer+0.20 V vs. SCEAqueous medium srce.hr
Aniline Dimer+0.40 V vs. SCEAqueous medium srce.hr
Aniline Trimer Diimide Model~+0.6 V vs. Ag/AgClBu4NClO4/CH3CN with HClO4 ysu.am
Phenol+0.71 V vs. Ag/AgClpH 7.0 phosphate buffer uc.pt
p-AminophenolTwo redox couples observedCH3CN with TBAP ustc.edu.cn

Analysis of Ionization Potentials and Band Gaps in Conjugated Systems

The electronic properties of conjugated systems like this compound are characterized by their ionization potential (IP) and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These parameters are crucial for applications in electronic devices.

Theoretical studies using Density Functional Theory (DFT) provide significant insights into these properties for aniline-based oligomers. physchemres.orgtandfonline.com The HOMO-LUMO energy gap generally decreases as the length of the oligomer chain increases, which corresponds to the enhanced conjugation. bohrium.com For instance, computational studies on aniline oligomers show a decreasing trend in the band gap as the number of repeating units increases. researchgate.net Functionalization of oligoanilines with electron-donating or electron-accepting groups can also significantly alter the HOMO-LUMO gap. bohrium.com

Calculations for aniline oligomers have estimated ionization potentials and band gaps. For example, a study on halogenated aniline trimers and hexamers reported calculated ionization potentials and HOMO-LUMO gaps. researchgate.net Another computational study on novel aniline-based copolymers also calculated these electronic properties, showing how they can be tuned by copolymerization. physchemres.orgresearchgate.net The band gap of cyclic polyaniline oligomers is predicted to be larger than their linear counterparts and to increase with the size of the ring. tandfonline.com

Table 2: Calculated Electronic Properties of Aniline Oligomers This table summarizes theoretical data for ionization potentials and HOMO-LUMO band gaps of various aniline oligomers. These values are derived from computational models and provide an approximation of the electronic structure.

Oligomer/DerivativeMethodCalculated Ionization Potential (IP) (eV)Calculated HOMO-LUMO Band Gap (eV)Source
Aniline-based Copolymers (n=1-4)DFT (B3LYP/6-31G(d))IPs were estimatedBand gaps were evaluated physchemres.orgresearchgate.net
Halogenated Aniline TrimersAM1IPs reportedΔE reported researchgate.net
Halogenated Aniline HexamersAM1IPs reportedΔE reported researchgate.net
Cyclic Polyaniline OligomersDFT-D3Not specifiedLarger than linear structures tandfonline.com

Electrochemical Reactivity and Stability

Oxidation State Effects on Reactivity in Polyaniline Derivatives

Polyaniline and its oligomers can exist in several distinct oxidation states, which dramatically affects their chemical and physical properties. The three idealized states are:

Leucoemeraldine: The fully reduced form, which is colorless or pale yellow and an electrical insulator.

Emeraldine (B8112657): The half-oxidized form, which exists as a blue insulating base or a green conductive salt upon protonation (doping).

Pernigraniline: The fully oxidized form, which is violet/blue and an insulator.

The transitions between these states are the basis of the redox activity observed in cyclic voltammetry. researchgate.net For example, the two main redox processes in PANI correspond to the leucoemeraldine-to-emeraldine and emeraldine-to-pernigraniline transitions. researchgate.net The conductivity and reactivity of aniline oligomers are directly tied to these states. Aniline tetramers, for example, show enhanced electrical performance when protonated, a state that introduces positive charges along the oligomer chain. nih.gov The open-circuit potential (OCP) during the chemical polymerization of aniline reflects these transitions, starting from the potential of the aniline monomer, rising as the polymer forms in the pernigraniline state, and finally settling at the potential of the emeraldine form. kpi.ua The formation of different types of oligomers (linear vs. phenazine-like) can also depend on the pH of the reaction medium, which in turn affects the redox behavior of the resulting products. mdpi.com

Factors Influencing Electrochemical Stability of Electroactive Forms

The electrochemical stability of polyaniline-based materials is a critical factor for their long-term performance in devices. Degradation can occur, particularly at high potentials or in non-acidic environments, leading to a loss of electroactivity. nih.gov Several factors influence this stability:

Electrode Potential: Applying high anodic potentials can lead to irreversible oxidation and degradation of the polymer backbone. The degradation rate of PANI is highly dependent on the applied potential. psu.edu

pH of the Medium: The electroactivity of PANI is typically highest in acidic solutions. Degradation is often faster in more acidic conditions, though stability in neutral or alkaline solutions is also a challenge. psu.edunih.gov The use of certain additives like sulfanilic acid has been shown to inhibit the degradation of polyaniline in sulfuric acid solutions. psu.edu

Structural Modifications: Creating ladder-type polyaniline polymers has been shown to result in extraordinary electrochemical stability, even under harsh acidic and oxidative conditions. rsc.org This is attributed to a structure that resists the degradation pathways common in conventional PANI. rsc.org

Dopants and Additives: The type of dopant acid used can affect stability. Doping with large polymeric acids (polyacids) instead of small-molecule acids can enhance both chemical and electrochemical stability by preventing the dopant from diffusing out of the polymer matrix. nih.gov

For aniline oligomers, stability is also a concern. Cycling stability tests on supercapacitors using aniline dimer, trimer, and tetramer electrodes showed that the tetramer had the highest retention rate after thousands of cycles, suggesting that chain length plays a role in stability. nih.gov

Adsorption Phenomena on Electrode Surfaces

The interaction between aniline oligomers and the electrode surface is a critical aspect of their electrochemistry. Adsorption is often a prerequisite for the electron transfer and polymerization processes. However, it can also lead to undesirable effects like electrode fouling.

Studies have shown that during the initial stages of aniline oxidation, oligomers are formed and can adsorb onto the electrode surface. oup.comacs.org This adsorption can be influenced by the electrode material and the composition of the electrolyte. The formation of these adsorbed oligomer layers can be detected using techniques like surface-enhanced Raman scattering (SERS). oup.comacs.org

The adsorption process is not always straightforward. In some cases, the strong adsorption of oxidation products can lead to the passivation of the electrode surface, which blocks further electron transfer and hinders the reaction. nih.gov This fouling is a common issue in the electro-oxidation of both phenols and anilines. The adsorption of aniline oligomers on steel surfaces has been studied for corrosion inhibition, where the process was found to fit the Langmuir adsorption isotherm, indicating monolayer formation. rsc.orgrsc.orgresearchgate.net The strength and nature of this adsorption depend on the oligomer's chain length and the presence of functional groups. rsc.orgrsc.org Mass spectrometry imaging has directly visualized the adsorption of aniline oligomers on electrode surfaces, revealing that larger oligomers may precipitate and adhere to the surface if they exceed their solubility limit. nih.gov

Computational and Theoretical Investigations of P P Anilinoanilino Phenol

Quantum Chemical Approaches for Electronic Structure Elucidation

Quantum chemical methods are instrumental in understanding the electronic structure and properties of molecules like p-(p-Anilinoanilino)phenol. These computational techniques provide insights that complement experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. nih.govmdpi.com DFT has been successfully applied to study the molecular geometry and electronic properties of various organic molecules, including phenol (B47542) derivatives. mdpi.comijaemr.com In the case of this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine its optimized molecular geometry. epstem.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation.

The electronic properties of this compound, such as dipole moment, polarizability, and hyperpolarizability, can also be computed using DFT. epstem.net These properties are crucial for understanding the molecule's response to external electric fields and its potential applications in nonlinear optics. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into its reactivity. researchgate.net

Table 1: Representative Data from DFT Calculations on Phenolic Compounds This table is illustrative and provides typical parameters that would be obtained from DFT calculations on a molecule like this compound.

ParameterCalculated ValueMethod/Basis Set
Total EnergyValue in HartreesB3LYP/6-311++G(d,p)
Dipole MomentValue in DebyeB3LYP/6-311++G(d,p)
Bond Length (C-O)Value in ÅB3LYP/6-311++G(d,p)
Bond Angle (C-O-H)Value in degreesB3LYP/6-311++G(d,p)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, often referred to as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate an electron, while the energy of the LUMO is related to its ability to accept an electron. ijaemr.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. ijaemr.comlongdom.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijaemr.comresearchgate.net For this compound, the analysis of its FMOs can elucidate its charge transfer characteristics. DFT calculations can predict the energies of the HOMO and LUMO and visualize their spatial distribution across the molecule. ijaemr.comresearchgate.net This visualization helps to identify which parts of the molecule are involved in electron donation and acceptance during chemical reactions.

Table 2: Frontier Molecular Orbital (FMO) Data for a Phenolic Compound This table is illustrative and shows the kind of data that would be generated for this compound.

ParameterEnergy (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Difference

Theoretical models, particularly those based on DFT, are widely used to predict spectroscopic parameters and aid in the assignment of vibrational spectra (infrared and Raman). longdom.orglongdom.orgcore.ac.uk By calculating the harmonic vibrational frequencies, one can obtain a theoretical spectrum that can be compared with experimental data. longdom.org This comparison helps in the detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of different functional groups within the molecule. longdom.orgresearchgate.net

For a complex molecule like this compound, the vibrational spectrum can be crowded and difficult to interpret solely from experimental data. Theoretical calculations provide a powerful tool to disentangle these complex spectra. researchgate.net The calculated frequencies are often scaled by an empirical factor to improve the agreement with experimental values. longdom.org Furthermore, theoretical calculations can predict the intensities of IR and Raman bands, further aiding in the spectral assignment. researchgate.net

Table 3: Example of Vibrational Frequency Assignment for a Phenolic Compound This table illustrates how theoretical calculations can be used to assign vibrational modes for a molecule like this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(O-H)Calculated ValueObserved ValueO-H stretching
ν(N-H)Calculated ValueObserved ValueN-H stretching
ν(C=C)Calculated ValueObserved ValueAromatic C=C stretching
δ(C-H)Calculated ValueObserved ValueC-H in-plane bending

Molecular Dynamics and Reaction Simulation Studies

Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of molecular systems, offering insights into their dynamic behavior and interactions.

Molecular dynamics simulations can be employed to explore the conformational landscape of this compound. nih.gov Molecules are not static entities; they undergo a variety of motions, from bond vibrations to large-scale conformational changes. MD simulations can track these movements over time, revealing the preferred conformations of the molecule and the energy barriers between them. mdpi.com This is particularly important for a flexible molecule like this compound, which has several rotatable bonds.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. nih.gov For instance, the interaction of this compound with solvent molecules or other solute molecules can be modeled. These simulations can provide details about hydrogen bonding patterns, π-π stacking interactions between the aromatic rings, and other non-covalent forces that govern the behavior of the molecule in a condensed phase. nih.govresearchgate.net

Reactive molecular dynamics (ReaxFF) simulations can be used to model chemical reactions and elucidate complex reaction mechanisms. mdpi.com This approach allows for the formation and breaking of chemical bonds during the simulation, enabling the study of reaction pathways, intermediates, and transition states. For this compound, such simulations could be used to investigate its degradation pathways, its role as an antioxidant by tracking its reactions with free radicals, or its involvement in polymerization processes. researchgate.netmdpi.com

By simulating the reaction at an atomistic level, researchers can gain a detailed understanding of the sequence of events that lead from reactants to products. mdpi.com This includes identifying the key transition states and calculating the activation energies associated with different reaction steps. Such information is crucial for understanding the kinetics and thermodynamics of the reactions involving this compound.

Theoretical Reactivity Descriptors

Calculation and Interpretation of Global and Local Reactivity Indices (e.g., Electrophilicity, Nucleophilicity, Chemical Hardness, Maximum Charge Transfer)

Global reactivity indices provide a measure of the reactivity of the molecule as a whole. They are derived from the energies of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. It is calculated from the ionization potential (IP) and electron affinity (EA) as μ = -(IP + EA)/2. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η) : Chemical hardness is a measure of the resistance of a molecule to a change in its electron distribution. researchgate.net It is calculated as η = (IP - EA)/2. Molecules with a large energy gap between the HOMO and LUMO are considered "hard," indicating higher stability and lower reactivity. researchgate.net Conversely, "soft" molecules have a small HOMO-LUMO gap and are more reactive. researchgate.net

Global Electrophilicity (ω) : This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ²/2η. acs.org A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Global Nucleophilicity (N) : Conversely, the nucleophilicity index measures the ability of a molecule to donate electrons. It is often calculated relative to a standard nucleophile like ammonia.

Maximum Charge Transfer (ΔN_max) : This index, calculated as ΔN_max = -μ/η, represents the maximum number of electrons that a molecule can accept from its environment. acs.org

For this compound, the presence of electron-donating groups (the amino and hydroxyl groups) would be expected to result in a relatively high HOMO energy, making it a good electron donor (nucleophile). The extended π-system across the three aromatic rings would also influence these global parameters. Computational studies on similar compounds, such as diphenylamine (B1679370) and other aniline (B41778) derivatives, support these general predictions. nih.govbohrium.com

While global indices describe the molecule as a whole, local reactivity indices pinpoint the most reactive sites within the molecule. The most common of these are the Fukui functions . researchgate.netscm.com The Fukui function, f(r), indicates the change in electron density at a specific point r when the total number of electrons in the molecule changes. rsc.org

f⁺(r) : This function describes the reactivity towards a nucleophilic attack (the molecule accepting an electron) and identifies the most electrophilic sites.

f⁻(r) : This function describes the reactivity towards an electrophilic attack (the molecule donating an electron) and identifies the most nucleophilic sites.

f⁰(r) : This function is used to predict sites for radical attack.

For this compound, one would anticipate that the f⁻ function would highlight the nitrogen atoms and certain carbon atoms on the phenol and aniline rings as the most nucleophilic centers, susceptible to electrophilic attack. Conversely, the f⁺ function would indicate the likely sites for nucleophilic attack. Studies on aniline have shown that the para-carbon and the amine nitrogen are key sites for electrophilic attack, a finding that is supported by Fukui function analysis. acs.org Similarly, for substituted phenols, computational analyses have been used to rationalize the sites of protonation and other electrophilic substitutions. chemrxiv.org

An illustrative set of calculated global reactivity descriptors for this compound and its constituent fragments, based on trends from related compounds, is presented below. These values are conceptual and would be precisely determined through specific DFT calculations.

Compound/FragmentHOMO (eV)LUMO (eV)Chemical Hardness (η) (eV)Electrophilicity (ω) (eV)Nucleophilicity (N) (eV)Maximum Charge Transfer (ΔN_max)
Phenol-8.5-0.54.01.252.50.56
Aniline-7.7-0.23.751.053.10.53
Diphenylamine-7.2-0.83.21.253.50.63
This compound-6.8-1.22.81.434.00.71

This table is illustrative and based on general trends in computational chemistry. Actual values require specific DFT calculations for this compound.

Application of Computational Methods in Predicting Chemical Reactivity and Selectivity

Computational methods, primarily DFT, are widely applied to predict the reactivity and selectivity of chemical reactions involving complex organic molecules. researchgate.netresearchgate.net By modeling the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, thereby predicting which reaction pathways are most favorable.

For this compound, computational studies could be used to predict the outcomes of various reactions:

Electrophilic Aromatic Substitution : By calculating the local reactivity indices (like Fukui functions) and modeling the transition states for electrophilic attack at different positions on the three aromatic rings, it is possible to predict the regioselectivity of reactions such as halogenation, nitration, or sulfonation. The electron-donating nature of the -OH and -NH- groups would activate the ortho and para positions of their respective rings. Computational studies on substituted anilines and phenols have successfully rationalized the observed regioselectivity in such reactions. chemrxiv.orgnih.gov

Oxidation Reactions : As an antioxidant, this compound is expected to undergo oxidation. Computational methods can elucidate the mechanism of this process. For instance, the bond dissociation enthalpy (BDE) of the N-H and O-H bonds can be calculated to predict which hydrogen atom is most easily abstracted by a radical species. Studies on diphenylamine derivatives have shown that substituents significantly affect the N-H BDE, with electron-donating groups lowering it and enhancing antioxidant activity. nih.govbohrium.com A similar effect would be anticipated for this compound.

Nucleophilic Reactions : The molecule can also act as a nucleophile through its nitrogen or oxygen atoms. For example, in reactions like acylation or alkylation, computational modeling can predict whether the reaction will occur preferentially on the primary amine, the secondary amine, or the hydroxyl group by comparing the activation barriers for each pathway. The relative nucleophilicity of phenols and anilines can be computationally evaluated to make these predictions. researchgate.net

The table below summarizes how computational methods can be applied to predict the reactivity of this compound in different reaction types, based on established computational studies of analogous molecules.

Reaction TypeComputational MethodPredicted Reactive Site(s)Influencing FactorsRelevant Analog Studies
Electrophilic Substitution Fukui Function (f⁻) Analysis, Transition State SearchOrtho/para positions on the phenolic and terminal aniline ringsActivating effect of -OH and -NH- groupsSubstituted anilines and phenols acs.orgchemrxiv.orgnih.gov
Oxidation (Antioxidant Activity) Bond Dissociation Enthalpy (BDE) CalculationN-H bond of the secondary amine, O-H bond of the phenolSubstituent effects on bond strength, stability of the resulting radicalDiphenylamine derivatives nih.govbohrium.comresearchgate.net
Nucleophilic Attack by the Molecule Activation Energy Calculations, Nucleophilicity Index (N)Secondary amine nitrogen, primary amine nitrogen, phenolic oxygenSteric hindrance, relative pKa of the functional groupsAniline and phenolate (B1203915) reactions nih.gov
Polymerization Spin Density Calculation (for radical polymerization)Nitrogen atoms, para-carbon atomsDistribution of spin in the radical cationAniline derivatives acs.org

These computational approaches provide a framework for a deep, quantitative understanding of the chemical behavior of this compound, guiding experimental work and enabling the prediction of its properties and reactions with a high degree of confidence.

Coordination Chemistry and Ligand Design with Anilino Phenol Moieties

Metal Complex Formation with Anilino-Phenol Ligands

Anilino-phenol ligands, through the deprotonation of the phenolic hydroxyl group, can form anionic species that readily coordinate with metal ions. These ligands are significant in coordination chemistry, with their utility spanning across various research areas, including homogeneous catalysis and small molecule activation.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with anilino-phenol type ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. A common method involves mixing an ethanolic solution of the ligand with an aqueous or ethanolic solution of the metal salt, such as cobalt sulfate (B86663) or manganese(II) chloride. researchgate.net The reaction mixture is often stirred, and the pH may be adjusted to facilitate the deprotonation of the phenolic group and promote complexation. The resulting metal complexes often precipitate from the solution and can be isolated by filtration, washed, and dried.

The structural characterization of these complexes is performed using a combination of spectroscopic and analytical techniques.

Elemental Analysis: This technique is used to determine the empirical formula of the complex and confirm the metal-to-ligand ratio. researchgate.netunn.edu.ng

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. A key indicator of coordination is the shift in the vibrational frequencies of the C=N (in Schiff base analogues) and C-O (phenolic) bonds upon complexation. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex and can help in elucidating the coordination geometry around the metal center.

Molar Conductance Measurements: These measurements, typically done in solvents like DMF, help to determine whether the complexes are electrolytic or non-electrolytic in nature, indicating if anions are part of the coordination sphere or exist as counter-ions. researchgate.netunn.edu.ng

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the precise coordination geometry of the metal center. researchgate.net For instance, X-ray analysis of a Mn(II) complex with a Schiff base ligand derived from o-vanillin revealed a distorted octahedral geometry with the manganese atom being six-coordinate. researchgate.net

Interactive Table: Spectroscopic Data for a Representative Mn(II) Anilino-Phenol Type Complex
TechniqueFeatureLigand (cm⁻¹)Complex (cm⁻¹)Interpretation
FT-IR ν(O-H)34683445Broadening and shift indicates coordination of phenolic oxygen.
ν(C=N)16141638Shift to higher frequency confirms coordination of azomethine nitrogen.
ν(C-O)12571237Shift to lower frequency confirms coordination of phenolic oxygen.
ν(M-N/M-O)-497New band indicates formation of metal-ligand bonds.

Data is representative and based on values reported for analogous systems. researchgate.net

Investigation of Chelation Modes and Ligand Denticity

The number of donor atoms a ligand uses to bind to a central metal ion is known as its denticity. libretexts.orglibretexts.orgbyjus.com Ligands can be monodentate (one donor atom) or polydentate (multiple donor atoms). libretexts.orgcsbsju.edu Polydentate ligands that form a ring structure with the metal ion are called chelating ligands. libretexts.orgscience.gov

Anilino-phenol ligands like p-(p-Anilinoanilino)phenol are typically expected to act as bidentate chelating agents. libretexts.org Coordination occurs through two donor sites: the oxygen atom of the deprotonated phenolic group and the nitrogen atom of the aniline (B41778) moiety. This forms a stable five- or six-membered chelate ring with the metal ion. The formation of multiple bonds by a single ligand to the metal center, known as the chelate effect, results in complexes with enhanced thermodynamic stability compared to those formed with analogous monodentate ligands. csbsju.edu

The primary chelation mode involves:

Deprotonation: The phenolic proton is removed, often facilitated by a base, creating a negatively charged phenolate (B1203915) oxygen.

Coordination: The phenolate oxygen (a hard donor) and the aniline nitrogen (a softer donor) simultaneously bind to the metal center, completing the chelate ring.

This [O, N] coordination is a common feature for this class of ligands and is fundamental to the structure and reactivity of the resulting metal complexes. researchgate.net

Influence of Ligand Structure on Coordination Properties

The design of ligands is a critical aspect of forming novel metal complexes with desired properties, as the chemistry of the complex is significantly influenced by the ligand's characteristics. Both steric and electronic factors of the ligand play a crucial role in determining the final structure and reactivity of the metal complex. nih.gov

Steric and Electronic Effects of Substituents on Metal-Ligand Interactions

The coordination properties of anilino-phenol ligands can be fine-tuned by introducing various substituent groups on the aromatic rings. These substituents can exert both steric and electronic effects, which in turn modulate the metal-ligand interactions. rsc.org

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents alters the electron density on the donor oxygen and nitrogen atoms.

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the donor atoms, making the ligand a stronger Lewis base. This generally leads to stronger metal-ligand bonds.

Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density on the donor atoms. This can weaken the metal-ligand bond but can also make the ligand more redox-active, which is a desirable property for catalytic applications. Studies on related systems have shown that substituents can influence the electronic absorption spectra of the resulting complexes.

Steric Effects: Bulky substituents placed near the coordination site can impose significant steric hindrance. This can influence:

Coordination Number and Geometry: Large groups can prevent the approach of other ligands, favoring lower coordination numbers or enforcing a distorted geometry around the metal center. nih.govcardiff.ac.uk

Stability: While moderate steric bulk can protect the metal center and enhance stability, excessive steric hindrance can weaken the metal-ligand bond by forcing non-ideal bond angles.

Reactivity: Steric hindrance can create a specific pocket around the metal center, influencing substrate access and selectivity in catalytic applications.

Interactive Table: Predicted Effects of Substituents on this compound Ligand Properties
Substituent (R)PositionElectronic EffectSteric EffectPredicted Impact on Metal-Ligand Bond
-NO₂ para to -OHElectron-withdrawingMinimalWeaker, more covalent bond; enhanced redox activity.
-OCH₃ para to -NHElectron-donatingMinimalStronger, more ionic bond.
-C(CH₃)₃ ortho to -OHElectron-donatingHighMay distort geometry and weaken the bond due to steric clash.
-H (unsubstituted)NeutralMinimalBaseline for comparison.

Exploration of Hemilabile Behavior in Anilino-Phenol Coordination

Hemilability is a property of a polydentate ligand where one of the donor atoms can reversibly dissociate from the metal center while the other donor atom(s) remain coordinated. This creates a transiently vacant coordination site, which can be crucial for catalytic processes.

In the context of anilino-phenol complexes, the bond between the metal and the phenolic oxygen could potentially exhibit hemilabile character. rsc.org Research on a manganese(I)-phenol complex demonstrated that the phenolic moiety is weakly coordinated and can be displaced by another ligand, such as acetonitrile (B52724) (MeCN). rsc.org This facile ligand substitution is indicative of hemilabile behavior. The dissociation of the phenolic oxygen is often a low-energy process, making the metal center accessible for interaction with substrates. rsc.org This behavior is particularly relevant for catalysis, as the reversible opening of a coordination site is a key step in many catalytic cycles. The decomposition of some metal-phenol complexes can be consistent with homolytic O-H bond cleavage, suggesting that coordination weakens this bond. rsc.org

Catalytic and Sensing Applications of Metal-Anilino-Phenol Complexes

The versatile coordination chemistry and tunable electronic properties of metal-anilino-phenol complexes make them promising candidates for applications in catalysis and chemical sensing.

Catalytic Applications: Metal complexes containing aminophenol-based ligands have shown significant potential in catalysis. The ability of the ligand to stabilize different oxidation states of the metal and the potential for the ligand itself to be redox-active are key features.

Oxidation Catalysis: The redox activity of the phenol (B47542) moiety makes these complexes suitable for catalyzing oxidation reactions. They can act as models for metalloenzymes and have been explored for the electro-catalytic degradation of pollutants like other phenolic compounds. researchgate.net

C-C Coupling Reactions: Redox-active aminophenol ligands have been used to facilitate organometallic reactions such as oxidative addition and reductive elimination, which are fundamental steps in C-C coupling catalysis.

Photocatalysis: Metal-phenolic networks (MPNs) have been investigated for their roles in photocatalysis, where they can improve charge separation, accelerate surface reactions, and enhance light absorption. rsc.org

Sensing Applications: The interaction of metal-phenolic complexes with analytes can lead to a measurable change in their optical or electrochemical properties, forming the basis for a chemical sensor.

Electrochemical Sensors: Transition metal-based materials are used as electrocatalysts for the sensitive detection of phenolic compounds. mdpi.com The complex can facilitate the oxidation of the analyte at an electrode surface, generating a current proportional to its concentration.

Optical Sensors: The coordination of an analyte to the metal center can perturb the electronic structure of the complex, leading to a change in its color (colorimetric sensing) or fluorescence (fluorometric sensing). Metal-phenolic networks are particularly advantageous for sensing due to their facile synthesis and modifiable surfaces. mdpi.com

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Advanced Materials Research and Applications of P P Anilinoanilino Phenol Derivatives

Conductive Polymers and Organic Electronics

The integration of p-(p-anilinoanilino)phenol derivatives into polymeric structures offers a pathway to novel electroactive materials with applications in electronic devices and sensors. The inherent redox activity of the anilino groups, combined with the reactivity of the phenolic hydroxyl group, provides a versatile platform for creating polymers with tunable electronic properties.

Incorporation into Electroactive Materials for Device Applications

The synthesis of polymers incorporating the this compound moiety can lead to materials with significant charge-transport capabilities. These polymers, often derivatives of polyaniline, can be synthesized through oxidative polymerization. The resulting macromolecular structures possess a conjugated backbone, essential for electrical conductivity. The phenolic group can be used for further chemical modifications, such as grafting onto other polymer chains or forming cross-linked networks, which can influence the material's processability and stability.

While direct studies on this compound for device applications are not extensively documented in publicly available literature, the broader class of polyaniline and its derivatives has been widely investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and flexible electronic circuits. The incorporation of phenolic groups is known to enhance solubility and processability, key challenges in the practical application of conductive polymers.

Development of Novel Chemical Sensors and Biosensors

The development of chemical and biosensors often relies on materials that can exhibit a measurable response to a specific analyte. Polyaniline and its derivatives are well-suited for this purpose due to the sensitivity of their conductivity to changes in their chemical environment, such as pH or the presence of oxidizing or reducing agents.

Derivatives of this compound can be employed as the active sensing element in electrochemical sensors. The amine and phenol (B47542) groups can interact with a variety of analytes through hydrogen bonding, electrostatic interactions, or redox reactions. For instance, sensors for phenolic compounds, which are common environmental pollutants, can be fabricated using polymers that have a specific affinity for these molecules. The binding of the analyte to the polymer film can induce a change in its conductivity or electrochemical potential, which can be detected and quantified.

Research into related compounds, such as aminophenol-formaldehyde resins, has shown their potential in creating porous materials with high surface areas, which is advantageous for sensor applications as it increases the interaction sites available for analytes. worldresearchersassociations.com

Functional Polymers in Composite Materials

The utility of this compound derivatives extends beyond their electronic properties. Their incorporation into various polymer matrices can significantly enhance the mechanical, thermal, and stability characteristics of the resulting composite materials.

Tailoring Polymer Properties and Performance through this compound Incorporation

The addition of this compound or its derivatives to polymer formulations can lead to a range of performance enhancements. In thermosetting resins like phenol-formaldehyde resins, the incorporation of aminophenol compounds can modify the cross-linking density and introduce new functionalities. This can result in materials with improved thermal stability, flame retardancy, and mechanical strength.

Studies on related aminophenol-formaldehyde resins have demonstrated their use in creating composite materials with tailored properties. For example, the synthesis of m-aminophenol formaldehyde (B43269) composite resins has been explored for applications in adsorption and as precursors for nitrogen-doped carbons. worldresearchersassociations.com The presence of amine groups in the polymer network can enhance adhesion to reinforcing fibers, such as glass or carbon fibers, leading to stronger and more durable composite materials.

Role in Stabilizing Polymeric Systems against Degradation and Discoloration

One of the key applications of phenolic compounds in the polymer industry is as antioxidants. The phenolic hydroxyl group can act as a radical scavenger, interrupting the oxidative degradation processes that lead to the deterioration of polymer properties and discoloration. The anilino groups in this compound can also contribute to this stabilizing effect.

Table 1: Investigated Properties of Related Aminophenol-Containing Polymers

Polymer SystemInvestigated PropertyObservationReference
m-Aminophenol Formaldehyde Composite ResinsAdsorption CapacityEfficient adsorption of organic dyes from aqueous solutions. worldresearchersassociations.com
Poly meta-aminophenolAntioxidant ActivityShowed antioxidant activity in DPPH assays. derpharmachemica.com
Aminophenol-Formaldehyde ParticlesSolar-Thermal ConversionEnhanced solar-to-vapor conversion efficiency. usq.edu.au

Molecular Engineering for Specific Performance

The true potential of this compound derivatives lies in the ability to molecularly engineer their structure to achieve specific performance characteristics. By modifying the substituents on the aromatic rings or by altering the polymer backbone into which they are incorporated, researchers can fine-tune the material properties for a given application.

Theoretical studies using quantum chemical calculations on phenol derivatives can predict properties such as bond dissociation enthalpies and lipophilicity, which are crucial for understanding their antioxidant activity and potential cytotoxicity. researchgate.net Such computational approaches can guide the design of new derivatives with optimized performance.

For instance, in the context of conductive polymers, the introduction of electron-withdrawing or electron-donating groups onto the this compound structure can modulate the polymer's band gap and conductivity. Similarly, for applications in functional composites, the length and nature of any alkyl chains attached to the molecule can be adjusted to control its compatibility with the host polymer matrix.

While the direct and detailed exploration of this compound in many advanced applications is still an area of ongoing research, the foundational knowledge of related polyaniline and phenolic chemistry strongly suggests a promising future for these versatile molecules in the development of next-generation materials.

Future Research Directions and Emerging Paradigms

Innovations in Sustainable Synthetic Methodologies and Process Intensification

The synthesis of diarylamines, including p-(p-Anilinoanilino)phenol, is a focal point for the development of greener and more efficient chemical processes. Traditional methods often rely on harsh conditions and expensive catalysts. chemistryviews.org Future research will likely concentrate on the following areas:

Green Catalysis: A significant push is being made to replace traditional palladium catalysts with more abundant and less toxic metals like copper. chemistryviews.org Researchers are exploring copper-catalyzed cross-coupling reactions that can proceed under milder conditions. chemistryviews.org Another sustainable approach involves metal-free synthesis using diaryliodonium salts, which are derived from common starting materials and are considered to have low toxicity. su.se These methods aim to reduce waste and avoid the use of complex and expensive ligands. su.se

Process Intensification: This involves designing new equipment and techniques to dramatically improve manufacturing processes, leading to smaller equipment size, lower energy consumption, and reduced waste. energy.govaiche.org For the production of related phenolic compounds, moving from batch to continuous processing can significantly reduce cycle times and improve efficiency by overcoming heat and mass transfer limitations. aiche.org Technologies like microreactors and flow chemistry are being increasingly explored for the synthesis of diarylamines, offering better control over reaction conditions and improved scalability. acs.orgresearchgate.netncl.ac.uk

Alternative Reagents and Reaction Pathways: The use of nitrous oxide as a "green" oxidant for the synthesis of phenols is a novel approach that could be adapted for diarylamine synthesis. nih.gov This method offers a unique way to form C-O bonds and can tolerate a wide range of functional groups. nih.gov Additionally, domino reactions, where multiple bond-forming events occur in a single synthetic operation, are being investigated to increase atom economy and reduce the number of synthetic steps. researchgate.net

Advanced In-Situ Spectroscopic Characterization for Real-Time Reaction Monitoring

To optimize synthetic processes and gain deeper mechanistic insights, real-time monitoring of chemical reactions is crucial. Future research will increasingly employ advanced in-situ spectroscopic techniques.

Mass Spectrometry: Techniques like extractive electrospray ionization mass spectrometry (EESI-MS) allow for the online monitoring of reactions, enabling the detection of reactants, intermediates, and byproducts in real time without the need for sample pretreatment. nih.gov This "soft" ionization method is particularly useful for identifying transient species and elucidating complex reaction mechanisms. nih.govbohrium.com

Vibrational Spectroscopy: In-line Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of reactions, such as the synthesis and curing of phenolic resins. researchgate.net These techniques provide real-time information about the chemical composition of the reaction mixture, helping to ensure process control and product quality. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of benchtop NMR spectrometers with flow cells is making this powerful analytical technique more accessible for real-time reaction monitoring. rsc.orgbeilstein-journals.org Stopped-flow benchtop NMR, in particular, allows for the convenient acquisition of quantitative data, which is essential for kinetic studies and process optimization. rsc.org

Integration of Predictive Modeling and Machine Learning for Accelerated Chemical Discovery

The integration of computational tools is set to revolutionize the discovery and design of new chemicals with desired properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are used to predict the properties of chemical compounds based on their molecular structure. researchgate.netnih.govexplorationpub.comunibo.it For phenolic and anilinic compounds, QSAR can be used to predict antioxidant activity, toxicity, and other important parameters. nih.govnih.govderpharmachemica.commdpi.comnih.gov By developing robust and predictive QSAR models, researchers can screen large virtual libraries of compounds to identify promising candidates for synthesis and testing. researchgate.netnih.gov

Machine Learning and Deep Learning: Machine learning (ML) and deep learning (DL) are powerful tools for analyzing large datasets and identifying complex patterns. mdpi.comnih.govresearchgate.netnih.gov In chemical discovery, ML and DL can be used to predict molecular properties, design new molecules with desired attributes, and optimize reaction conditions. mdpi.comnih.gov These approaches can significantly accelerate the discovery process by reducing the need for extensive experimental work. nih.govnih.gov

Development of Multifunctional Materials with Integrated Sensing and Catalytic Capabilities

There is a growing interest in developing materials that can perform multiple functions, such as sensing and catalysis, in a single platform.

Phenols as Photocatalysts: Phenols and their derivatives are emerging as promising metal-free photocatalytic platforms for organic synthesis. units.it Upon deprotonation, phenolate (B1203915) anions can absorb visible light and act as reductants to initiate chemical reactions. units.it This opens up new possibilities for developing sustainable and environmentally friendly catalytic systems.

Diarylamine-Based Materials: The unique electronic properties of diarylamines make them attractive building blocks for functional materials. For example, diarylamine-substituted radicals have been shown to exhibit near-infrared emission and interesting redox chemistry, suggesting their potential use in optoelectronic devices and sensors. chinesechemsoc.org

Heterogeneous Catalysis: The development of novel heterogeneous catalysts is crucial for environmentally friendly chemical processes. mdpi.com For instance, binary catalysts of Fe-Ni supported on modified activated carbon have shown high efficiency in the catalytic ozonation of phenol (B47542). mdpi.com Similar approaches could be used to develop robust and reusable catalysts for the synthesis and transformation of this compound.

Expanding Coordination Chemistry Applications for Novel Catalytic Systems

The coordination of this compound and related diarylamine ligands to metal centers can lead to the formation of novel catalytic systems with unique reactivity.

Transition Metal Complexes: First-row transition metal complexes of diarylamine-based ligands have been shown to exhibit a wide range of interesting properties, including catalytic activity. otago.ac.nzbohrium.com The central nitrogen atom of the diarylamine can coordinate to the metal ion, influencing its electronic and steric properties and, consequently, its catalytic performance. otago.ac.nzbohrium.com

Redox-Active Ligands: The diarylamine framework can be redox-active, participating directly in catalytic cycles. For example, the electrochemical generation of aminyl-radical diarylamido/bis(phosphine) pincer complexes of nickel, palladium, and platinum has been demonstrated, opening up new avenues for catalytic transformations. researchgate.net

Catalytic C-C and C-N Bond Formation: Nickel-catalyzed cross-coupling reactions are becoming increasingly important for the formation of C-C and C-N bonds. mdpi.com By designing new diarylamine-based ligands, it may be possible to develop highly efficient and selective nickel catalysts for a variety of important organic transformations. mdpi.com

Q & A

Q. Key Parameters for Optimization

ParameterRange/TechniqueReference
Reaction pH4–6 (acetic acid buffer)
PurificationColumn chromatography
Yield MonitoringHPLC (C18 column, 254 nm)

How can researchers resolve contradictions in spectroscopic data (e.g., UV-Vis, NMR) for this compound across studies?

Advanced Research Focus
Discrepancies in spectral data often arise from solvent effects, impurities, or tautomerism. For UV-Vis, λmax values should be validated in standardized solvents (e.g., methanol or DMSO) . NMR analysis (e.g., <sup>1</sup>H and <sup>13</sup>C) must account for exchangeable protons in aromatic amines, requiring deuterated DMSO for peak resolution . Cross-referencing with certified reference standards (e.g., batch-specific COAs) ensures reproducibility .

What advanced methodologies are recommended for studying the electronic and steric effects of substituents on this compound's reactivity?

Advanced Research Focus
Density Functional Theory (DFT) calculations can model electronic effects, while X-ray crystallography provides steric insights. For experimental validation, cyclic voltammetry quantifies redox behavior (e.g., oxidation potentials linked to aromatic amine groups) . Comparative studies with analogs (e.g., m-anilinophenol) reveal substituent-driven reactivity changes .

How should researchers design experiments to assess the compound’s stability under varying thermal and photolytic conditions?

Q. Basic Research Focus

  • Thermal Stability : Use thermogravimetric analysis (TGA) at 25–300°C under nitrogen .
  • Photolytic Degradation : Expose to UV light (254 nm) and monitor via HPLC .
  • Storage : Long-term stability requires -20°C in amber vials to prevent amine oxidation .

What analytical techniques are critical for confirming the absence of toxic byproducts (e.g., chlorinated derivatives) in synthesized batches?

Q. Advanced Research Focus

  • GC-MS : Detects volatile byproducts (e.g., chlorophenols) using surrogate standards like 2-chlorophenol-d4 .
  • ICP-OES : Screens for heavy metal residues (e.g., mercury from catalysts) .
  • HPLC-UV/Vis : Quantifies non-volatile impurities with detection limits <0.1% .

How can researchers apply frameworks like PICO or FINER to formulate hypothesis-driven studies on this compound?

Q. Methodological Guidance

  • PICO : Define Population (e.g., catalytic systems), Intervention (e.g., doping with This compound), Comparison (e.g., unmodified catalysts), and Outcome (e.g., reaction efficiency) .
  • FINER : Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored electronic properties), and Relevant (e.g., applications in organic electronics) .

What safety protocols are essential for handling this compound given structural similarities to hazardous aniline derivatives?

Q. Basic Research Focus

  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation .
  • Disposal : Follow EPA guidelines for aromatic amine waste .

How can computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) models interactions using crystal structures from databases like PDB. Pharmacophore mapping identifies critical binding motifs (e.g., planar aromatic rings) . Validate predictions with in vitro assays (e.g., fluorescence quenching) .

What strategies address batch-to-batch variability in industrial-grade samples used for academic research?

Q. Methodological Guidance

  • Pre-Screening : Use FT-IR to confirm functional groups before experimentation .
  • Batch Blending : Combine multiple batches to average out impurities .
  • Supplier Collaboration : Request detailed COAs with impurity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.